![molecular formula C28H46S2Si B8337008 7,7-didecyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B8337008.png)

7,7-didecyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Descripción general

Descripción

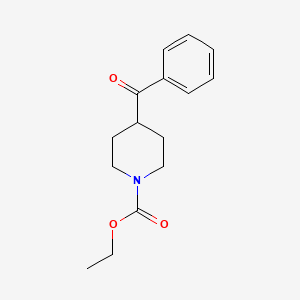

4,4-Di-n-decyl-dithieno[3,2-b:2’,3’-d]silole is a compound that belongs to the class of dithienosilole-based conjugated polymers. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The structure of 4,4-Di-n-decyl-dithieno[3,2-b:2’,3’-d]silole consists of a silole core with two thiophene rings and decyl side chains, which contribute to its solubility and processability.

Métodos De Preparación

The synthesis of 4,4-Di-n-decyl-dithieno[3,2-b:2’,3’-d]silole typically involves the following steps:

Formation of the Silole Core: The silole core is synthesized through a series of reactions involving the coupling of thiophene units with a silicon-containing precursor. This process often employs palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling.

Introduction of Decyl Side Chains: The decyl side chains are introduced through alkylation reactions, where decyl halides react with the silole core under basic conditions.

Análisis De Reacciones Químicas

4,4-Di-n-decyl-dithieno[3,2-b:2’,3’-d]silole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like ferric chloride or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Substitution reactions involve the replacement of functional groups on the thiophene rings or the silicon atom. Common reagents for these reactions include halides and organometallic compounds.

Polymerization: The compound can undergo polymerization reactions to form conjugated polymers with enhanced electronic properties.

Aplicaciones Científicas De Investigación

4,4-Di-n-decyl-dithieno[3,2-b:2’,3’-d]silole has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 4,4-Di-n-decyl-dithieno[3,2-b:2’,3’-d]silole involves its ability to participate in electron transfer processes. The silole core, with its unique electronic structure, facilitates the movement of electrons through the conjugated system. This property is crucial for its applications in organic electronics and photocatalysis. The molecular targets and pathways involved include the interaction with light to generate excited states, which can then participate in various chemical reactions .

Comparación Con Compuestos Similares

4,4-Di-n-decyl-dithieno[3,2-b:2’,3’-d]silole can be compared with other similar compounds, such as:

Dithieno[3,2-b2’,3’-d]pyrrole: This compound has a similar structure but contains a pyrrole ring instead of a silole.

Isoindigo and Dithieno[3,2-b2’,3’-d]silole Copolymer: This copolymer combines isoindigo with dithienosilole, resulting in materials with unique optical and electronic properties.

Dithieno[3,2-b2’,3’-d]thiophene: This compound contains a thiophene ring and is used in organic electronics due to its high charge mobility and extended π-conjugation.

Propiedades

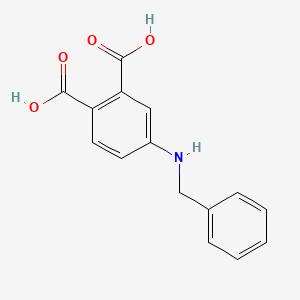

Fórmula molecular |

C28H46S2Si |

|---|---|

Peso molecular |

474.9 g/mol |

Nombre IUPAC |

7,7-didecyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene |

InChI |

InChI=1S/C28H46S2Si/c1-3-5-7-9-11-13-15-17-23-31(24-18-16-14-12-10-8-6-4-2)25-19-21-29-27(25)28-26(31)20-22-30-28/h19-22H,3-18,23-24H2,1-2H3 |

Clave InChI |

GNDKUVYFGHIKCU-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCC[Si]1(C2=C(C3=C1C=CS3)SC=C2)CCCCCCCCCC |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4R)-5-Methyl-2-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8336928.png)

![2-[4-(Methoxycarbonyl)oxan-4-yl]aceticacid](/img/structure/B8336991.png)

![4-chloro-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8337020.png)